N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cycloheptyl ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
The next step involves the formation of the cycloheptyl ring, which can be achieved through a cyclization reaction. This step requires specific reaction conditions, including the use of a strong base and a suitable solvent to facilitate the cyclization process.
Finally, the pyrrolidine carboxamide moiety is introduced through an amide coupling reaction. This step involves the reaction of the cycloheptyl biphenyl intermediate with a pyrrolidine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl or pyrrolidine moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-([1,1’-Biphenyl]-4-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide: Differing in the position of the biphenyl group.
N-([1,1’-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Differing in the size of the cycloalkyl ring.
N-([1,1’-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-2-carboxamide: Differing in the position of the carboxamide group.
Properties
CAS No. |
913742-06-0 |
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Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-cycloheptyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c27-23-16-20(17-26(23)22-13-6-1-2-7-14-22)24(28)25-21-12-8-11-19(15-21)18-9-4-3-5-10-18/h3-5,8-12,15,20,22H,1-2,6-7,13-14,16-17H2,(H,25,28) |
InChI Key |
PBKXJKOUQVSIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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